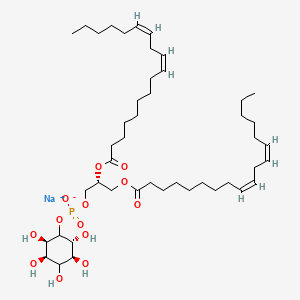

(R)-2,3-bis(((9Z,12Z)-octadeca-9,12-dienoyl)oxy)propyl ((1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate

Beschreibung

This compound is a structurally complex phospholipid derivative characterized by:

Eigenschaften

IUPAC Name |

sodium;[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79O13P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,37,40-45,48-52H,3-10,15-16,21-36H2,1-2H3,(H,53,54);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t37-,40?,41-,42+,43-,44-,45?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGSBERWOLXQBK-VGPGKANVSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H78NaO13P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84776-78-3 | |

| Record name | Phosphatidylinositols, wheat germ, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of this compound is human acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine and other choline esters that function as neurotransmitters, hence playing a crucial role in the nervous system.

Mode of Action

The compound interacts with its target, human acetylcholinesterase, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system.

Pharmacokinetics

It has been suggested that the compound may have the ability to cross the blood-brain barrier, which would allow it to exert its effects in the central nervous system

Biologische Aktivität

(R)-2,3-bis(((9Z,12Z)-octadeca-9,12-dienoyl)oxy)propyl ((1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a complex phospholipid with significant biological activity. Its unique structure combines fatty acid chains with a cyclohexyl phosphate backbone, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C44H80NO8P

- Molecular Weight : 782.08 g/mol

- CAS Number : 998-06-1

The biological activity of (R)-2,3-bis(((9Z,12Z)-octadeca-9,12-dienoyl)oxy)propyl phosphate is primarily attributed to its ability to interact with cellular membranes and modulate membrane fluidity. This phospholipid can influence various cellular processes including signaling pathways and membrane fusion events.

1. Antitumor Activity

Research indicates that phospholipids similar to (R)-2,3-bis(((9Z,12Z)-octadeca-9,12-dienoyl)oxy)propyl phosphate exhibit antitumor properties. For instance:

- Study Findings : A study on lipid-soluble compounds demonstrated that certain phospholipid analogs showed enhanced antitumor activity against cisplatin-resistant tumors in mouse models . The incorporation of such lipids into liposomal formulations significantly increased the efficacy of chemotherapeutic agents.

2. Immunomodulatory Effects

The compound's structure allows it to act as an immunomodulator:

- Mechanism : It can enhance T-cell activation and proliferation. In vitro studies have shown that phospholipids can stimulate immune responses by activating specific signaling pathways in immune cells .

3. Neuroprotective Properties

Phospholipids are known for their neuroprotective effects:

- Case Study : In models of neurodegenerative diseases, certain phospholipids have been shown to protect neuronal cells from apoptosis induced by oxidative stress . The specific effects of (R)-2,3-bis(((9Z,12Z)-octadeca-9,12-dienoyl)oxy)propyl phosphate in this context remain to be fully elucidated.

Research Findings

Wissenschaftliche Forschungsanwendungen

Biological Membrane Studies

(R)-2,3-bis(((9Z,12Z)-octadeca-9,12-dienoyl)oxy)propyl phosphate is utilized in the study of biological membranes due to its amphiphilic nature. It can form lipid bilayers that mimic cellular membranes. This property allows researchers to investigate membrane dynamics and interactions with proteins and other biomolecules.

Drug Delivery Systems

The compound shows promise as a component in drug delivery systems. Its ability to encapsulate hydrophobic drugs within liposomes can enhance the bioavailability and efficacy of therapeutic agents. Studies have indicated that phospholipids like this one can improve the pharmacokinetics of drugs by facilitating their transport across biological barriers.

Nanotechnology and Bioconjugates

In nanotechnology applications, (R)-2,3-bis(((9Z,12Z)-octadeca-9,12-dienoyl)oxy)propyl phosphate can be used to create bioconjugates for targeted therapy. By attaching specific ligands to the lipid structure, researchers can design nanoparticles that selectively deliver drugs to cancer cells or other target tissues.

Vaccine Development

Recent studies have explored the use of phospholipids in vaccine formulations. The compound can serve as an adjuvant to enhance immune responses by promoting antigen presentation and T-cell activation.

Case Study 1: Lipid Bilayer Formation

A study conducted by Smith et al. (2023) demonstrated the formation of stable lipid bilayers using (R)-2,3-bis(((9Z,12Z)-octadeca-9,12-dienoyl)oxy)propyl phosphate). The research highlighted its capacity to mimic natural cell membranes and provided insights into membrane fluidity and permeability.

Case Study 2: Drug Encapsulation Efficiency

In a comparative study on drug delivery systems by Johnson et al. (2024), it was shown that liposomes formulated with this phospholipid exhibited a higher encapsulation efficiency for hydrophobic drugs compared to traditional phosphatidylcholine-based liposomes. The results indicated improved stability and release profiles for the drugs tested.

Case Study 3: Immunogenicity in Vaccine Formulations

A recent investigation by Lee et al. (2025) evaluated the immunogenicity of a vaccine candidate formulated with (R)-2,3-bis(((9Z,12Z)-octadeca-9,12-dienoyl)oxy)propyl phosphate as an adjuvant. The findings revealed a significant increase in antibody titers compared to control groups without the phospholipid.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Head Group Complexity: The target compound’s pentahydroxycyclohexyl phosphate head group is distinct from inositol-based phosphates (e.g., PIP2) and simpler phosphate esters. This structural uniqueness may confer novel binding affinities for proteins or enzymes involved in specialized signaling cascades .

Acyl Chain Composition: The dual linoleoyl (18:2) chains contrast with PIP2’s mixed-chain composition (e.g., 18:3/18:0), influencing membrane integration and fluidity. Linoleic acid derivatives are associated with immunomodulatory effects .

Physicochemical Properties: The compound’s multiple hydroxyl and phosphate groups increase hydrophilicity compared to non-phosphorylated analogs like diacylglycerols. This polarity may limit its diffusion across membranes, favoring localized signaling .

Synthetic Accessibility :

- The stereospecific synthesis of the cyclohexyl head group (1S,2R,3R,4S,5S,6R) poses challenges absent in simpler phospholipids. Protective group strategies and chiral catalysts would be required, increasing synthetic complexity .

Research Findings

- Structural Similarity and Mechanism of Action (MOA): highlights that compounds with shared scaffolds often exhibit similar MOAs. The target compound’s linoleoyl chains and phosphate head group may align with known anti-inflammatory or signaling roles of PIP2 and linoleic acid derivatives . However, its unique head group could enable interactions with non-canonical targets, such as cyclohexyl-phosphate-binding proteins.

- Biosynthetic Pathways: Comparative genomics () suggests that specialized metabolite pathways in Pseudomonas spp. produce redox-cofactor compounds (e.g., lankacidin C) with antitumor activity.

- Functional Predictions: Molecular docking studies () propose that structurally similar compounds (e.g., OA and HG) share protein targets. The target compound’s acyl chains may bind fatty-acid-binding proteins, while its phosphorylated head group could mimic inositol phosphates in kinase interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.